
(-)-7,8-Dihydro-12-oxocalanolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-7,8-Dihydro-12-oxocalanolide B: is a naturally occurring compound that belongs to the class of lactones. It is derived from the plant species Calophyllum inophyllum, commonly known as the Alexandrian laurel. This compound has garnered significant interest due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-7,8-Dihydro-12-oxocalanolide B typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of Diels-Alder reactions, followed by oxidation and lactonization steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the availability of starting materials have made it possible to produce this compound on a larger scale for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-7,8-Dihydro-12-oxocalanolide B undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the lactone ring to form different derivatives.
Substitution: This reaction can replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-7,8-Dihydro-12-oxocalanolide B is used as a model compound to study lactone chemistry and stereochemistry. Its unique structure makes it an interesting subject for synthetic organic chemists.
Biology: In biology, this compound has been studied for its potential antimicrobial and anticancer properties. Research has shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and catalysts.
Wirkmechanismus
The mechanism of action of (-)-7,8-Dihydro-12-oxocalanolide B involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Calanolide A: Another lactone derived from Calophyllum inophyllum with similar biological activities.
Inophyllum B: A related compound with distinct structural features and biological properties.
Calanolide B: A stereoisomer of (-)-7,8-Dihydro-12-oxocalanolide B with different biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the lactone ring. These features contribute to its distinct biological activities and make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
4867-21-4 |
|---|---|
Molekularformel |
C22H26O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(16S,17S)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraene-4,18-dione |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h10-12H,6-9H2,1-5H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
DOQZDHYXBAJGFY-RYUDHWBXSA-N |
Isomerische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(=O)[C@H]([C@@H](O4)C)C |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


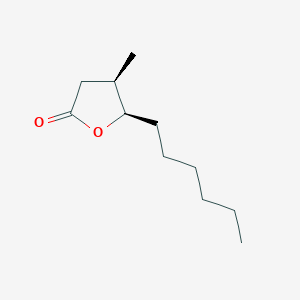
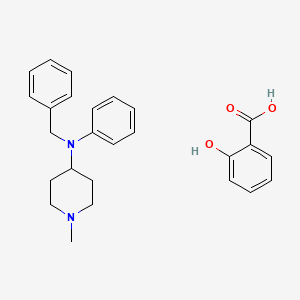
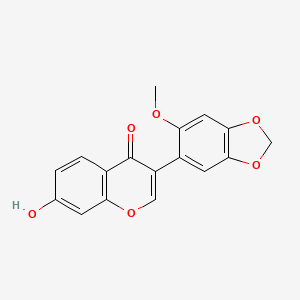
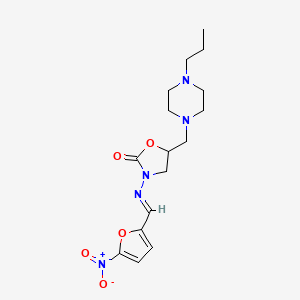
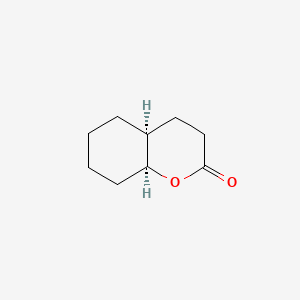
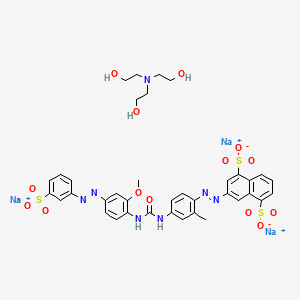
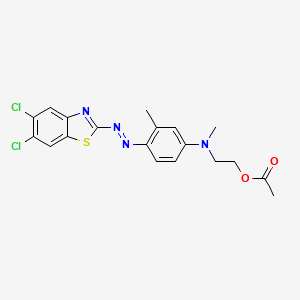
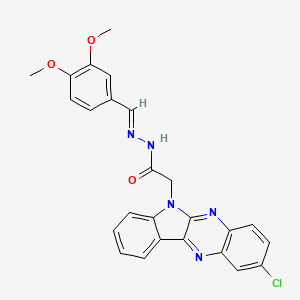
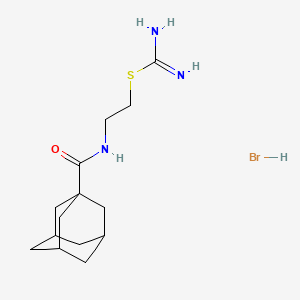

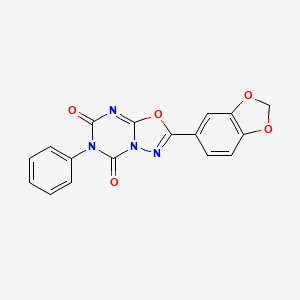
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)
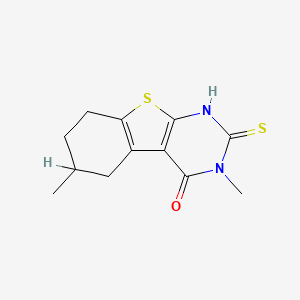
![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)
